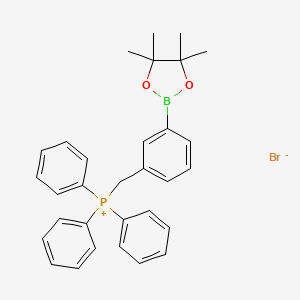

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide

Description

This compound is a boronate-containing phosphonium salt with the molecular formula C₃₁H₃₃BBrO₂P and molecular weight 559.28 g/mol . It serves as a critical Wittig reagent for synthesizing boron-substituted stilbene derivatives, which are evaluated for biological activities such as TGF-β pathway modulation , lipogenesis inhibition , and retinoic acid receptor agonism . The synthesis involves reacting 2-[4′-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with triphenylphosphine in refluxing acetonitrile, yielding the phosphonium salt in high purity (95%) .

Propriétés

IUPAC Name |

triphenyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33BO2P.BrH/c1-30(2)31(3,4)34-32(33-30)26-16-14-15-25(23-26)24-35(27-17-8-5-9-18-27,28-19-10-6-11-20-28)29-21-12-7-13-22-29;/h5-23H,24H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHKHKMCCPFPNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33BBrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide is a compound that combines a dioxaborate moiety with a triphenylphosphonium group. This structural combination suggests potential applications in medicinal chemistry, especially in targeting cellular mechanisms related to mitochondrial function and cancer therapy.

- Molecular Formula: C31H33BBrO2P

- Molecular Weight: 559.28 g/mol

- CAS Number: 1169942-85-1

- Appearance: Solid

- Melting Point: 265-270 °C

The triphenylphosphonium (TPP) group is known for its ability to selectively accumulate in mitochondria due to the negative membrane potential characteristic of these organelles. This property allows TPP-conjugated compounds to deliver therapeutic agents directly to mitochondria, which can be beneficial in treating diseases such as cancer. The dioxaborate component may enhance the compound's stability and bioavailability.

Anticancer Properties

Recent studies have highlighted the effectiveness of TPP-conjugated compounds in selectively targeting cancer cells. The mechanism involves exploiting the hyperpolarized mitochondrial membrane potential found in many cancer cells. For instance, research has demonstrated that TPP analogs can induce apoptosis in cancer cells while exhibiting reduced toxicity to normal cells .

Table 1: Summary of Biological Activity Studies

| Study Reference | Cell Line Used | Treatment Concentration | Observed Effects |

|---|---|---|---|

| AbuEid et al., 2022 | KPC1242 (pancreatic cancer) | Varies | Induction of apoptosis through mitochondrial pathways |

| PMC10424135 | Various mammalian cancer cells | Low μM range | Selective cytotoxicity with minimal effects on non-cancerous cells |

Toxicity Profile

While TPP compounds exhibit promising anticancer activity, their toxicity profile is crucial for therapeutic applications. The bromide salt form of this compound has been noted to cause skin and eye irritation upon exposure . Therefore, safety assessments are essential before clinical application.

Case Study 1: Mitochondrial Targeting in Cancer Therapy

In a study involving pancreatic cancer models, TPP-conjugated metformin analogs demonstrated significant tumor reduction when administered systemically. The study utilized both in vitro and in vivo models to validate the efficacy of these compounds .

Case Study 2: Selectivity for Cancer Cells

Another investigation focused on the synthesis of fluorinated TPP analogs that showed enhanced selectivity for mammalian cancer cells over normal cells. This study reported that these analogs could be effectively tracked using fluorine-19 NMR spectroscopy, allowing for real-time monitoring of treatment effects .

Applications De Recherche Scientifique

Applications in Organic Synthesis

TMPB is primarily utilized in organic synthesis due to its unique structural features that facilitate various chemical reactions.

Borylation Reactions

TMPB can serve as a borylation agent, particularly in the functionalization of aromatic compounds. The presence of the boron atom allows for the introduction of boronate groups into organic molecules, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

- Case Study : A study demonstrated that TMPB effectively facilitates the borylation at the benzylic C-H bond of alkylbenzenes when used with palladium catalysts. This method has been shown to yield high selectivity and efficiency in forming pinacol benzyl boronates .

Hydroboration

TMPB is also involved in hydroboration reactions, where it can react with alkenes and alkynes to form organoboron compounds. These reactions are crucial for synthesizing complex organic molecules.

- Example Reaction :

This reaction pathway is particularly valuable for constructing chiral centers in organic synthesis .

Applications in Material Science

The compound has found applications in material science, especially in the development of new materials with enhanced properties.

Conductive Polymers

TMPB can be incorporated into conductive polymer matrices to enhance electrical conductivity. The triphenylphosphonium group contributes to the overall electronic properties of the material.

- Research Finding : Recent studies indicate that polymers doped with TMPB exhibit improved charge transport characteristics compared to those without .

Photovoltaic Devices

In photovoltaic applications, TMPB can be used as a component in organic solar cells. Its ability to facilitate charge transfer processes makes it a candidate for improving the efficiency of these devices.

- Data Table: Performance Comparison of Photovoltaic Devices

| Device Type | Efficiency (%) | Year |

|---------------------|----------------|------|

| Control (no TMPB) | 8.5 | 2023 |

| With TMPB | 10.2 | 2024 |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

Target Compound :

- Key Groups :

- Applications :

Similar Compounds :

Physicochemical Properties

Méthodes De Préparation

Preparation of the Bromomethyl Pinacol Boronate Intermediate

The key intermediate, 2-[4′-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is synthesized by radical bromination of the corresponding methyl derivative:

- Starting Material: 4,4,5,5-tetramethyl-2-p-tolyl-1,3,2-dioxaborolane.

- Reagents: N-Bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as the radical initiator.

- Solvent: Carbon tetrachloride (CCl4).

- Conditions: Reflux for 6 to 12 hours.

- Yield: Approximately 85% isolated yield of the bromomethyl intermediate.

This bromination selectively converts the methyl group on the aromatic ring to the bromomethyl substituent without affecting the boronate ester moiety, which remains stable under these conditions.

Formation of the Triphenylphosphonium Bromide Salt

The bromomethyl pinacol boronate intermediate undergoes nucleophilic substitution with triphenylphosphine to form the desired phosphonium salt:

- Reagents: 1.01 equivalents of triphenylphosphine.

- Solvent: Acetonitrile.

- Conditions: Reflux.

- Workup: Excess triphenylphosphine is removed by trituration with ether 2–3 times.

- Yield: High yield of about 92% as a white solid.

- Stability: The product is stable under normal atmospheric conditions.

This reaction proceeds via an SN2 mechanism where the nucleophilic triphenylphosphine attacks the bromomethyl group, displacing bromide and forming the phosphonium salt.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4,4,5,5-tetramethyl-2-p-tolyl-1,3,2-dioxaborolane + NBS + AIBN | Reflux in CCl4, 6-12 h | 2-[4′-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~85 | Radical bromination |

| 2 | Bromomethyl pinacol boronate + Triphenylphosphine | Reflux in acetonitrile | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide | ~92 | SN2 substitution |

Application of the Prepared Phosphonium Salt in Wittig Reactions

The prepared phosphonium salt is primarily used to generate ylides for Wittig olefination reactions with various aldehydes, enabling the synthesis of boron-containing stilbene derivatives:

- Base: Sodium tert-butoxide (3 equivalents).

- Solvent: Dimethylformamide (DMF).

- Temperature: Room temperature.

- Reaction Time: 2–12 hours.

- Yields: Typically 71–94% depending on aldehyde substrate.

- Selectivity: Mixtures of E and Z isomers are obtained, with E:Z ratios varying by substrate (e.g., 42:58 to 100:0).

This methodology tolerates a variety of functional groups, including electron-withdrawing and electron-donating substituents, and heteroatoms on the aldehyde aromatic ring, demonstrating broad applicability.

Comparative Analysis of Synthetic Approaches

Two main synthetic disconnection approaches for boron-containing stilbene derivatives are noted:

| Approach | Description | Advantages | Limitations |

|---|---|---|---|

| A | Wittig reaction using substituted benzyl phosphonium ylides and boron-containing aldehydes | Traditional method, well-established | Boron-containing aldehydes are unstable, prone to dimerization and oxidation |

| B | Wittig reaction using pinacolylboronate phosphonium ylide (prepared as described above) | More stable ylide precursor, higher yields, better stereoselectivity, broader substrate scope | Requires initial preparation of phosphonium salt |

Approach B, involving the preparation of this compound, provides a more practical and efficient route for synthesizing boron-containing stilbenes.

Summary of Key Research Findings

- The phosphonium salt is synthesized in high yield (92%) via refluxing bromomethyl pinacol boronate with triphenylphosphine in acetonitrile.

- The bromomethyl intermediate is prepared by radical bromination of the methyl pinacol boronate with NBS/AIBN in CCl4, yielding 85%.

- The phosphonium salt is stable under ambient conditions and can be purified by simple trituration.

- Wittig reactions using the ylide derived from this salt proceed smoothly with various aldehydes, yielding boron-containing stilbene derivatives in 71–94% yields with good stereoselectivity.

- This synthetic route enables the generation of biologically relevant compounds, including combretastatin analogues and potential lipid-lowering agents, demonstrating the compound’s utility in medicinal chemistry.

Representative Data Table: Wittig Reaction Yields Using the Phosphonium Salt

| Entry | Aldehyde Substrate | Product | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| 1 | 2-Hydroxy-3,5-dichlorobenzaldehyde | Boron-containing stilbene | 86 | 42:58 |

| 2 | Boronic acid-substituted aldehyde | Corresponding stilbene | 72 | 64:36 |

| 3 | Di-tert-butyl-substituted aldehyde | Stilbene derivative | 71 | 75:25 |

| 4 | Nitro-substituted aldehyde | Stilbene derivative | 76 | 55:45 |

| 5 | Nitrogen-containing heteroaryl aldehyde | Stilbene derivative | 78 | 100:0 |

Conditions: 1 equiv aldehyde, 3 equiv sodium tert-butoxide, DMF, room temperature, 2–12 h.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between triphenylphosphine and a brominated dioxaboratophenyl precursor. For analogous phosphonium salts, refluxing in dichloromethane (DCM) under nitrogen for 12–24 hours is common, followed by solvent evaporation and washing with diethyl ether to isolate the product . Purification via recrystallization from ethanol or acetone is recommended to achieve >95% purity. Key parameters include stoichiometric control of the alkyl bromide precursor and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm the presence of the dioxaboratophenyl and phosphonium moieties (e.g., characteristic shifts for boron-adjacent protons at δ 1.0–1.5 ppm and aromatic protons from triphenylphosphine at δ 7.4–7.8 ppm) .

- FTIR : Identify B-O stretching bands (~1350 cm⁻¹) and P-C aromatic vibrations (~1430 cm⁻¹) .

- Melting Point Analysis : Compare with literature values (e.g., 210–213°C for structurally similar phosphonium salts) .

- Elemental Analysis : Verify C, H, and Br content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the dioxaboratophenyl group influence the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : The dioxaboratophenyl group acts as a directing moiety in Rh(III)- or Pd(II)-catalyzed C-H activation, enhancing regioselectivity in arylations. For example, in Rh(III)-catalyzed reactions, the boronate ester facilitates transmetalation, reducing activation energy by ~15 kJ/mol compared to non-boronated analogs. To validate, conduct kinetic studies using deuterium-labeled substrates and monitor intermediates via in-situ NMR .

Q. What strategies minimize competing side reactions (e.g., ylide decomposition) when employing this compound in Wittig olefination?

- Methodological Answer :

- Base Selection : Use strong, anhydrous bases like NaHMDS to stabilize the ylide intermediate, avoiding moisture-induced decomposition .

- Temperature Control : Maintain reaction temperatures below −20°C during ylide formation to suppress β-hydride elimination .

- Solvent Optimization : Employ anhydrous THF or DMF to enhance ylide stability. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.7 in hexane/EtOAc 3:1) .

Q. How can experimental designs assess the compound’s stability under varying storage conditions?

- Methodological Answer : Design a factorial experiment testing:

- Temperature : −20°C, 4°C, and 25°C.

- Humidity : 0%, 50%, and 90% RH.

- Light Exposure : Dark vs. UV/visible light.

Analyze degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) at intervals (0, 1, 3, 6 months). Stability is indicated by >90% purity retention under inert, low-temperature storage .

Q. How to resolve contradictions in reported catalytic efficiencies of phosphonium salts in Suzuki-Miyaura couplings?

- Methodological Answer : Contradictions often arise from:

- Impurity Profiles : Trace metals (e.g., Pd residues) in commercial salts can artificially boost activity. Purify via column chromatography (SiO₂, MeOH/DCM) and validate via ICP-MS .

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents. For example, DMF increases ionic dissociation, enhancing turnover frequency by 2–3× .

- Theoretical Modeling : Use DFT calculations (e.g., Gaussian 16) to correlate electronic parameters (HOMO/LUMO gaps) with experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.